2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by its complex molecular structure and diverse biological activities. Its molecular formula is , and it belongs to the family of pyrido[3,4-d]pyrimidines, which are known for their potential therapeutic applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents .
This compound is synthesized from various pyridine and pyrimidine derivatives through specific chemical reactions. It is classified under heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. The presence of the methoxy group in its structure enhances its solubility and biological activity compared to its unsubstituted counterparts .
The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves several key steps:
The molecular structure of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine features a fused bicyclic system comprising a pyridine and a pyrimidine ring. The methoxy group at position 2 contributes to its unique chemical properties.
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine participates in several types of chemical reactions:
The mechanism by which 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. Studies have shown that this compound can act as an enzyme inhibitor, potentially affecting pathways associated with inflammation and cancer progression.
Research indicates that this compound may demonstrate selective inhibition against certain targets in enzymatic pathways critical for cellular proliferation and survival. Quantitative data from biological assays suggests significant activity against various cancer cell lines .
Relevant analyses have shown that prolonged exposure to this compound can lead to significant changes in cellular functions and gene expression profiles .
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several applications across various fields:
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a bicyclic heterocyclic system of significant interest in medicinal chemistry. Its systematic name derives from the fusion of a partially saturated pyridine ring (5,6,7,8-tetrahydropyrido) with a pyrimidine ring, where the methoxy substituent (-OCH₃) occupies position 2 of the pyrimidine moiety. The [3,4-d] annotation specifies the ring fusion sites: atoms 3 and 4 of the pyridine ring form the bond with the pyrimidine system [2] [7].
The molecular framework is characterized by the formula C₈H₁₁N₃O (molecular weight 165.19 g/mol), featuring two bridgehead nitrogen atoms that confer distinctive electronic properties [2] [7]. The SMILES representation (COc1ncc2c(n1)CNCC2) and InChIKey (CWGYUCSVSJDVMH-UHFFFAOYSA-N) provide unambiguous descriptors for chemical informatics and database searches [7]. This compound belongs to the tetrahydropyridopyrimidine class, where saturation at the 5,6,7,8-positions reduces ring aromaticity compared to fully conjugated analogs, enhancing sp³ character and conformational flexibility. The methoxy group at C2 acts as an electron-donating substituent, influencing the compound’s reactivity in electrophilic substitutions and metal-coupling reactions [1] [7].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
---|---|---|---|---|
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 1395493-34-1 [2] [7] | C₈H₁₁N₃O | 165.19 | -OCH₃ |
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 1159882-42-4 [6] | C₈H₁₁N₃ | 149.20 | -CH₃ |
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | - | C₈H₁₁N₃S | 181.26 | -SCH₃ |
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride | 1820619-84-8 [5] | C₈H₁₂ClN₃O | 201.65 | -OCH₃ (isomeric scaffold) |
The synthesis and exploration of 2-methoxy-5,6,7,8-tetrahydropyridopyrimidines emerged prominently in the early 2010s, coinciding with renewed interest in saturated nitrogen heterocycles for kinase inhibition. The earliest reported derivative, tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1395493-06-7), served as a key synthetic intermediate with molecular formula C₁₃H₁₉N₃O₃ (MW 265.31) [1]. This Boc-protected precursor facilitated the development of complex molecular architectures by enabling selective functionalization at the N7 position while protecting the secondary amine during cross-coupling reactions [1].
The deprotected scaffold (CAS 1395493-34-1) gained recognition as a "versatile scaffold" due to its structural mimicry of purine nucleobases, allowing competitive binding to ATP pockets in kinase targets [7]. Its reduced state confers improved solubility over planar aromatics, addressing a key limitation in drug design. The methoxy group specifically enhances electron density at N3 and C4, facilitating hydrogen bonding with biological targets such as tyrosine kinases and phosphodiesterases [1] [7]. While specific clinical candidates derived from this scaffold remain proprietary, commercial availability since ~2015 (e.g., CymitQuimica, ChemSrc) has accelerated its evaluation in anticancer and antimicrobial programs [2] [7]. Synthesis routes typically involve cyclocondensation of 4-aminopiperidine-3-carboxylates with methoxyguanidine, followed by Boc deprotection – a strategy that underscores its role as a pharmacophore in targeted libraries [1] [7].
Property | Value | Source/Context |
---|---|---|
Molecular Formula | C₈H₁₁N₃O | [2] [7] |
Molecular Weight | 165.19 g/mol | [2] [7] |
CAS Registry | 1395493-34-1 | [2] [7] |
Protecting Group Intermediate | tert-Butyl carboxylate (Boc) | [1] |
Intermediate CAS | 1395493-06-7 | [1] |
Synthetic Accessibility | Commercially available (min. 95% purity) | [7] |
Primary Suppliers | CymitQuimica, ChemSrc | [2] [7] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8